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molecular formula C5H12N2 B084694 4-Aminopiperidine CAS No. 13035-19-3

4-Aminopiperidine

Cat. No. B084694
M. Wt: 100.16 g/mol
InChI Key: BCIIMDOZSUCSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (237a) was performed using 4-aminopiperidine (0.19 mL, 1.80 mmol), ethyl 2-bromo-4-methylthiazole-5-carboxylate (300 mg, 1.20 mmol) and diisopropylethylamine (0.42 mL, 2.40 mmol), to obtain 283 mg of the title compound as a pale yellow oily substance (88%).
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:9]1[S:10][C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:12]([CH3:14])[N:13]=1.C(N(C(C)C)CC)(C)C>>[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:9]2[S:10][C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:12]([CH3:14])[N:13]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
NC1CCNCC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(=O)OCC
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 283 mg
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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